Dihydrocortisone acetate

Description

Historical Context of Corticosteroid Research and Hydrocortisone (B1673445) Acetate's Emergence

The journey of corticosteroid research began in the 1930s with the discovery that extracts from animal adrenal glands could treat adrenal failure in humans. researchgate.netnih.gov By 1940, researchers had categorized these adrenal steroids into two groups: those affecting sodium and fluid retention and those with anti-inflammatory and anti-shock properties. researchgate.netnih.gov A pivotal moment came in 1948 when cortisone (B1669442) (Compound E) was first used to treat a patient with rheumatoid arthritis, marking a significant breakthrough in anti-inflammatory therapy. researchgate.netnih.gov

Subsequent research identified hydrocortisone (Compound F), initially isolated in 1935, as the primary active hormone produced by the adrenal cortex. painphysicianjournal.comijdvl.com It was soon realized that cortisone exerts its pharmacological effects after being converted to hydrocortisone in the liver. biologists.com The oral and intra-articular administration of cortisone and hydrocortisone commenced in 1950-51. researchgate.netnih.gov The development of hydrocortisone acetate (B1210297), an ester form, was driven by the need for a compound with potentially greater efficacy due to its reduced solubility and systemic absorption, making it particularly suitable for localized treatments. clinexprheumatol.org This led to its widespread adoption in various formulations for topical and targeted applications.

Key Milestones in Corticosteroid and Hydrocortisone Acetate Research

| Year | Milestone | Significance |

|---|---|---|

| 1930 | First clinical evidence of adrenocortical extract efficacy. researchgate.netnih.gov | Demonstrated the therapeutic potential of adrenal hormones. |

| 1940 | Categorization of corticosteroids. researchgate.netnih.gov | Distinguished between mineralocorticoids and glucocorticoids based on function. |

| 1948 | First clinical use of cortisone for rheumatoid arthritis. researchgate.netnih.gov | Revolutionized the treatment of inflammatory diseases. |

| 1950-51 | Introduction of oral and intra-articular hydrocortisone. researchgate.netnih.gov | Expanded the clinical applications of corticosteroids. |

| 1952 | First report on the efficacy of topical hydrocortisone. ijdvl.com | Opened the door for dermatological applications of corticosteroids. |

Scope and Significance of Hydrocortisone Acetate in Contemporary Biomedical Research

Hydrocortisone acetate continues to be a vital compound in modern biomedical research, valued for its well-understood mechanism of action and broad applicability. patsnap.com It acts by binding to glucocorticoid receptors, which then move to the cell nucleus to regulate the expression of genes involved in inflammation. nih.govpatsnap.com This leads to the suppression of pro-inflammatory mediators and the promotion of anti-inflammatory proteins. nih.govpatsnap.com

Its significance spans from fundamental cell biology to clinical trials. In cell biology, it is used to study cellular processes like protein synthesis and membrane stabilization. biologists.com In pharmacology, it serves as a benchmark for developing new anti-inflammatory drugs. Research continues to explore its efficacy in novel drug delivery systems, such as nanoparticles, to enhance targeted therapy and prolong drug release. alies.pt Furthermore, its role in treating a wide range of conditions, including autoimmune diseases and some cancers, is an active area of investigation. patsnap.com

Overview of Major Research Domains Pertaining to Hydrocortisone Acetate

The research applications of hydrocortisone acetate are diverse, reflecting its potent anti-inflammatory and immunosuppressive effects. Key domains of investigation include:

Dermatology: Hydrocortisone acetate is extensively studied for treating inflammatory skin conditions like atopic dermatitis, eczema, and psoriasis. ijdvl.comimpactfactor.orgeuropeanreview.org Research in this area often focuses on the efficacy of different formulations, such as creams and ointments, and their potential to cause side effects like skin atrophy. impactfactor.orgnih.gov Studies have compared its effectiveness alone or in combination with other agents, like the antibiotic mupirocin (B1676865), for infected atopic dermatitis. europeanreview.org The development of innovative delivery systems, like polycaprolactone (B3415563) nanoparticles, is being explored to improve its therapeutic profile for chronic skin pathologies. alies.pt

Ophthalmology: In eye research, topical hydrocortisone acetate is investigated for managing inflammatory conditions of the ocular surface, such as allergic conjunctivitis and dry eye disease. nih.govnih.gov Studies have evaluated the efficacy of different concentrations of hydrocortisone acetate eye ointments. nih.gov Research has also focused on its ability to reduce inflammatory biomarkers in tear film and its pharmacokinetic profile in ocular tissues to optimize treatment and minimize side effects. nih.govresearchgate.net

Inflammatory Bowel Disease (IBD): Hydrocortisone acetate is a subject of research in the treatment of IBD, including ulcerative colitis and Crohn's disease. nih.govibdrelief.com It is often administered rectally as foams or suppositories to deliver the drug directly to the site of inflammation in the distal colon. nih.govresearchgate.net Pharmacokinetic studies are crucial in this domain to determine the bioavailability and systemic absorption of rectally administered hydrocortisone acetate, ensuring localized efficacy with minimal systemic effects. nih.govresearchgate.net Clinical trials continue to evaluate new formulations and dosing regimens for safety and efficacy in managing ulcerative colitis. nibn.go.jp

Summary of Research Findings in Key Domains

| Research Domain | Key Research Focus | Selected Findings |

|---|---|---|

| Dermatology | Treatment of atopic dermatitis, eczema, psoriasis. impactfactor.orgeuropeanreview.org | Effective in reducing inflammation and pruritus. impactfactor.org Combination with mupirocin can be effective for atopic dermatitis with bacterial colonization. europeanreview.org Nanoparticle formulations show promise for prolonged drug release. alies.pt |

| Ophthalmology | Management of allergic conjunctivitis and dry eye disease. nih.govnih.gov | Higher concentrations (1% and 2.5%) are more effective for acute ocular inflammation than lower concentrations (0.5%). nih.gov Low-dose, preservative-free formulations can reduce signs and symptoms of chronic dry eye. researchgate.net |

| Inflammatory Bowel Disease | Treatment of ulcerative colitis and Crohn's disease. nih.govibdrelief.com | Rectal administration leads to low systemic bioavailability, minimizing systemic side effects. nih.govresearchgate.net It is effective as a fast-acting treatment to induce remission during flares. ibdrelief.com |

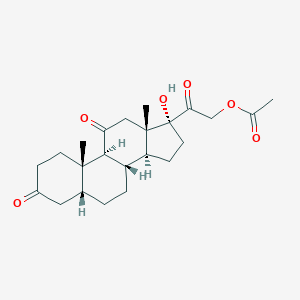

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

[2-[(5R,8S,9S,10S,13S,14S,17R)-17-hydroxy-10,13-dimethyl-3,11-dioxo-1,2,4,5,6,7,8,9,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H32O6/c1-13(24)29-12-19(27)23(28)9-7-17-16-5-4-14-10-15(25)6-8-21(14,2)20(16)18(26)11-22(17,23)3/h14,16-17,20,28H,4-12H2,1-3H3/t14-,16+,17+,20-,21+,22+,23+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AZCNJEFLSOQGST-LPEMZKRWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCC(=O)C1(CCC2C1(CC(=O)C3C2CCC4C3(CCC(=O)C4)C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)OCC(=O)[C@]1(CC[C@@H]2[C@@]1(CC(=O)[C@H]3[C@H]2CC[C@H]4[C@@]3(CCC(=O)C4)C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H32O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401191381 | |

| Record name | Pregnane-3,11,20-trione, 21-(acetyloxy)-17-hydroxy-, (5β)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401191381 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

404.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1499-59-8 | |

| Record name | Pregnane-3,11,20-trione, 21-(acetyloxy)-17-hydroxy-, (5β)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1499-59-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC 22843 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001499598 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC22843 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=22843 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Pregnane-3,11,20-trione, 21-(acetyloxy)-17-hydroxy-, (5β)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401191381 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 17-α,21-dihydroxy-5-β-pregnane-3,11,20-trione 21-acetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.647 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DIHYDROCORTISONE ACETATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V3B5QZ569N | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Molecular Pharmacology and Cellular Mechanisms of Action of Hydrocortisone Acetate

Glucocorticoid Receptor (GR) Binding and Activation by Hydrocortisone (B1673445) Acetate (B1210297)

The cornerstone of hydrocortisone acetate's action is its interaction with the cytosolic glucocorticoid receptor (GR), a member of the nuclear receptor superfamily of ligand-dependent transcription factors. patsnap.comfrontiersin.org

Upon entering the cell, hydrocortisone acetate binds to the GR located in the cytoplasm. nih.govpatsnap.com This binding event triggers a conformational change in the receptor, leading to the dissociation of a chaperone protein complex, which includes heat shock proteins (HSPs). nih.govresearchgate.net This unmasking of the receptor's nuclear localization signal allows the activated hydrocortisone acetate-GR complex to translocate from the cytoplasm into the cell nucleus. patsnap.comnih.govpatsnap.com

Table 1: Key Events in GR Activation

| Step | Description |

|---|---|

| Cellular Entry | Hydrocortisone acetate, due to its lipophilic nature, passively diffuses across the cell membrane. patsnap.com |

| Receptor Binding | Binds to the glucocorticoid receptor (GR) in the cytoplasm. nih.govdrugbank.com |

| Conformational Change | Binding induces a change in the GR's shape, causing the release of associated heat shock proteins. nih.gov |

| Nuclear Translocation | The activated ligand-receptor complex moves into the cell nucleus. nih.govpatsnap.commedex.com.bd |

Once inside the nucleus, the activated hydrocortisone acetate-GR complex acts as a transcription factor. youtube.com It typically binds as a dimer to specific DNA sequences known as Glucocorticoid Response Elements (GREs) located in the promoter regions of target genes. nih.govpatsnap.comdrugbank.com This interaction with GREs allows the complex to directly modulate the transcription of responsive genes, either by increasing (trans-activation) or decreasing (trans-repression) the rate of gene expression. patsnap.comfrontiersin.org The DNA-bound receptor then interacts with basic transcription factors to initiate these changes. drugbank.commedex.com.bd

Regulation of Gene Expression by Hydrocortisone Acetate

The therapeutic effects of hydrocortisone acetate are a direct consequence of its ability to alter the expression of a wide array of genes involved in inflammation and the immune response. nbinno.comnih.gov

A key anti-inflammatory mechanism of hydrocortisone acetate is the upregulation of genes that encode anti-inflammatory proteins. patsnap.com One of the most significant of these is Annexin A1, also known as Lipocortin-1. nih.govmedex.com.bd Glucocorticoids induce the synthesis of Annexin A1, which then inhibits the enzyme phospholipase A2. patsnap.comnih.govmedex.com.bd By blocking phospholipase A2, Annexin A1 prevents the release of arachidonic acid from cell membranes, thereby halting the production of potent pro-inflammatory mediators such as prostaglandins and leukotrienes. patsnap.comnih.govoctagonchem.com

Table 2: Upregulated Anti-inflammatory Mediators

| Protein | Mechanism of Action |

|---|---|

| Annexin A1 (Lipocortin-1) | Inhibits phospholipase A2, blocking the arachidonic acid cascade and subsequent production of prostaglandins and leukotrienes. patsnap.comnih.govmedex.com.bd |

| IκB (Inhibitor of NF-κB) | Promotes the production of IκB, which sequesters the pro-inflammatory transcription factor NF-κB in the cytoplasm, preventing it from activating inflammatory genes. patsnap.com |

In addition to upregulating anti-inflammatory proteins, hydrocortisone acetate effectively downregulates the expression of numerous pro-inflammatory genes. patsnap.com This is achieved through the repression of key transcription factors, such as nuclear factor-kappa B (NF-κB) and activator protein-1 (AP-1), which are central to the inflammatory response. patsnap.com By promoting the production of the inhibitor of NF-κB (IκB), the hydrocortisone acetate-GR complex prevents NF-κB from translocating to the nucleus and activating the transcription of genes for pro-inflammatory cytokines (e.g., interleukins, tumor necrosis factor-alpha), chemokines, and adhesion molecules that are crucial for recruiting immune cells to sites of inflammation. patsnap.com

Inhibition of Inflammatory Pathways

Hydrocortisone acetate, a synthetic corticosteroid, exerts potent anti-inflammatory effects by interfering with multiple signaling pathways and cellular processes. patsnap.comnbinno.compatsnap.com Its mechanism of action involves binding to cytosolic glucocorticoid receptors. nih.govdrugbank.com This receptor-ligand complex then moves to the nucleus, where it interacts with glucocorticoid response elements on DNA, leading to the modulation of gene transcription. patsnap.compatsnap.comnih.govdrugbank.com This results in the increased expression of anti-inflammatory proteins and the decreased synthesis of pro-inflammatory mediators. patsnap.compatsnap.compatsnap.com

The anti-inflammatory actions of hydrocortisone acetate are broad, targeting the reduction of vasodilation and permeability of capillaries, as well as diminishing the migration of leukocytes to sites of inflammation. drugbank.com By suppressing the production of pro-inflammatory cytokines, chemokines, and adhesion molecules, it effectively reduces the recruitment and activation of inflammatory cells. patsnap.com

A primary mechanism by which hydrocortisone acetate controls the inflammatory response is through the inhibition of phospholipase A2 (PLA2). patsnap.comnih.gov It achieves this by promoting the synthesis of a class of proteins known as lipocortins, specifically lipocortin-1 (also called annexin-1). patsnap.comnih.govdrugbank.compatsnap.com

Lipocortin-1 binds to cell membranes and prevents phospholipase A2 from accessing its substrate, arachidonic acid, which is a component of the phospholipid membrane. nih.govdrugbank.com The inhibition of PLA2 blocks the release of arachidonic acid, a critical precursor for the biosynthesis of a wide range of pro-inflammatory mediators. patsnap.comnih.govpatsnap.com This disruption of the arachidonic acid cascade leads to a diminished production of eicosanoids, including prostaglandins and leukotrienes, which are potent mediators of inflammation. nih.govdrugbank.compatsnap.com The cyclooxygenase enzymes (COX-1 and COX-2), which are involved in prostaglandin synthesis from arachidonic acid, are also affected by this upstream inhibition. drugbank.compatsnap.com

Table 1: Key Molecules in the Arachidonic Acid Cascade Modulated by Hydrocortisone Acetate

| Molecule | Role in Inflammation | Effect of Hydrocortisone Acetate |

|---|---|---|

| Phospholipase A2 (PLA2) | Releases arachidonic acid from cell membranes | Inhibited (via lipocortin-1) |

| Arachidonic Acid | Precursor to prostaglandins and leukotrienes | Production is decreased |

| Prostaglandins | Mediate vasodilation, pain, and fever | Synthesis is reduced |

| Leukotrienes | Promote bronchoconstriction and leukocyte chemotaxis | Synthesis is reduced |

| Lipocortin-1 (Annexin-1) | Inhibits phospholipase A2 | Synthesis is induced |

Hydrocortisone acetate also exerts its anti-inflammatory effects by suppressing key transcription factors that regulate the expression of pro-inflammatory genes. patsnap.com Two of the most critical pathways it inhibits are the nuclear factor-kappa B (NF-κB) and activator protein-1 (AP-1) pathways. patsnap.com

NF-κB is a pivotal transcription factor in the inflammatory response, controlling the genes for cytokines, chemokines, and other inflammatory mediators. patsnap.com Hydrocortisone acetate interferes with NF-κB activation by promoting the production of the inhibitor of NF-κB (IκB). patsnap.com IκB binds to NF-κB in the cytoplasm, preventing its translocation into the nucleus and thereby blocking it from activating the transcription of inflammatory genes. patsnap.com While the direct suppression of AP-1 by hydrocortisone acetate is a known mechanism of glucocorticoids, detailed research findings specifically for the acetate form are part of the broader understanding of the corticosteroid class. Low-dose hydrocortisone has been shown to suppress intranuclear NF-κB and AP-1 binding. nih.gov

Impact on Cellular Processes Beyond Inflammation (e.g., Apoptosis in Leukocytes, Metabolic Influences)

Glucocorticoids are known to induce apoptosis in certain types of leukocytes, which contributes to their immunosuppressive effects. patsnap.com They can reduce peripheral blood lymphocyte counts by promoting their apoptosis. nih.gov This effect has been observed in both B and T lymphocytes. patsnap.comnih.gov Furthermore, glucocorticoids can stimulate macrophages to phagocytose apoptotic leukocytes, which are then degraded without triggering a pro-inflammatory response. nih.gov Cortisone (B1669442) acetate has been shown to suppress the proliferation of lymphoid cells and macrophages. nih.gov

From a metabolic standpoint, hydrocortisone acetate influences glucose, protein, and lipid metabolism, reflecting the actions of endogenous cortisol. patsnap.compatsnap.com It can increase gluconeogenesis in the liver, leading to a rise in blood glucose levels. patsnap.com Studies have shown that hydrocortisone administration can lead to significant increases in glucose and insulin (B600854) concentrations. nih.gov In a study comparing cortisone acetate to hydrocortisone, switching patients to an equivalent dose of hydrocortisone resulted in an increase in body weight, waist circumference, body fat, and glycated hemoglobin, suggesting a more potent metabolic effect of hydrocortisone. nih.govresearchgate.net Additionally, it can promote the breakdown of proteins in muscle tissue and affect the redistribution of body fat. patsnap.com

Table 2: Summary of Cellular Processes Affected by Hydrocortisone Acetate

| Cellular Process | Specific Effect | Consequence |

|---|---|---|

| Leukocyte Apoptosis | Induces programmed cell death in lymphocytes | Immunosuppression |

| Glucose Metabolism | Increases gluconeogenesis | Potential for hyperglycemia |

| Protein Metabolism | Promotes protein catabolism | Muscle wasting with long-term use |

| Lipid Metabolism | Influences fat redistribution | Changes in body composition |

| Macrophage Function | Enhances phagocytosis of apoptotic cells | Anti-inflammatory clearance |

Structure Activity Relationships Sar and Mechanistic Insights of Hydrocortisone Acetate

Correlating Molecular Structure with Glucocorticoid Receptor Affinity

The initiation of glucocorticoid action occurs upon the binding of the steroid to the cytosolic glucocorticoid receptor (GR). drugbank.com Hydrocortisone (B1673445) acetate (B1210297), being lipophilic, diffuses through the cell membrane and binds to the GR in the cytoplasm. patsnap.com This binding event triggers a conformational change in the receptor, leading to its activation and translocation into the nucleus, where it modulates gene expression by interacting with glucocorticoid response elements (GREs). patsnap.compatsnap.com

The affinity of a steroid for the GR is a critical determinant of its potency. Several structural features of the hydrocortisone molecule are essential for this interaction. An aromatic A-ring with a hydroxyl group at the C-3 position and a hydroxyl group at the C-17β position are considered crucial for activity. uomustansiriyah.edu.iq However, modifications to the base hydrocortisone structure can significantly alter GR binding affinity and lipophilicity. The addition of an acetate group at the 21-hydroxyl position, creating hydrocortisone acetate, increases the molecule's lipophilicity but leads to a decrease in its binding affinity for the GR compared to the parent hydrocortisone. nih.gov In contrast, the presence of hydroxyl groups at the 17α and 21 positions enhances binding affinity while decreasing lipophilicity. nih.gov

Table 1: Effect of Substituents on Hydrocortisone's GR Affinity and Lipophilicity nih.gov

| Substituent | Effect on GR Binding Affinity | Effect on Lipophilicity |

|---|---|---|

| 17α-OH | Increase | Decrease |

| 21-OH (Hydrocortisone) | Increase | Decrease |

| 21-OAc (Hydrocortisone Acetate) | Decrease | Increase |

Influence of Substituents on Anti-inflammatory and Immunosuppressive Potency

The anti-inflammatory and immunosuppressive actions of hydrocortisone acetate are a direct consequence of its interaction with the GR. nbinno.com This interaction modulates the transcription of genes, leading to the increased production of anti-inflammatory proteins like lipocortin-1 and the decreased expression of pro-inflammatory mediators such as cytokines, chemokines, and prostaglandins. drugbank.compatsnap.comnih.gov The introduction of the acetate group at the C-21 position, while decreasing receptor affinity, enhances the molecule's stability and resistance to enzymatic degradation. nbinno.com This modification results in a more sustained therapeutic effect. nbinno.com

The introduction of a double bond between the C1 and C2 positions of the steroid's A-ring, a process known as Δ1-dehydrogenation, has a profound impact on biological activity. This modification converts hydrocortisone into prednisolone (B192156). nih.gov The presence of this double bond significantly enhances the anti-inflammatory potency of the corticosteroid. nih.govresearchgate.net Research has shown that prednisolone acetate (Δ1-hydrocortisone acetate) is four times more potent in its anti-inflammatory action than hydrocortisone acetate itself. nih.govresearchgate.net This structural change alters the shape of the A-ring, likely leading to a more favorable interaction with the glucocorticoid receptor. The Δ1-dehydrogenation process is often carried out efficiently using microbial biotransformation, employing enzymes like 3-ketosteroid-Δ1-dehydrogenase (KstD) from bacteria such as Rhodococcus species. nih.govmdpi.comnih.gov

Table 2: Relative Anti-inflammatory Potency nih.govresearchgate.net

| Compound | Structural Feature | Relative Anti-inflammatory Activity |

|---|---|---|

| Hydrocortisone Acetate | Standard | 1 |

| Prednisolone Acetate | Δ1-double bond | 4 |

The specific three-dimensional arrangement of atoms (stereochemistry) and the presence of various functional groups on the steroid nucleus are critical for its biological activity. mhmedical.com The shape of the drug molecule is a primary factor in how it interacts with its biological targets. mhmedical.com

Key functional groups and their impact include:

3-keto group and 4,5-double bond: Essential for typical glucocorticoid activity.

11β-hydroxyl group: Crucial for anti-inflammatory activity. Its orientation is vital, and modifications nearby, such as 9α-fluorination, can enhance activity by influencing this group through electron-withdrawing effects. uomustansiriyah.edu.iq

17α-hydroxyl group: Important for glucocorticoid activity.

21-hydroxyl group: Esterification at this position, as seen in hydrocortisone acetate, modulates the compound's properties. The 21-acetate ester decreases receptor affinity but increases lipophilicity and metabolic stability, which can improve oral bioavailability and prolong the duration of action. nih.govnbinno.com

C16 substitution: Methyl or hydroxyl substitutions at the C16 position can increase glucocorticoid activity while virtually eliminating unwanted mineralocorticoid (salt-retaining) effects. uomustansiriyah.edu.iq

Table 3: Summary of Key Functional Groups and Their Influence uomustansiriyah.edu.iqnih.gov

| Functional Group/Position | Influence on Activity |

|---|---|

| 3-keto, 4,5-double bond | Essential for glucocorticoid activity |

| 11β-hydroxyl | Essential for anti-inflammatory activity |

| 9α-fluoro | Enhances glucocorticoid and mineralocorticoid activity |

| C16-methyl/hydroxyl | Increases glucocorticoid activity, eliminates mineralocorticoid activity |

| 21-acetate | Decreases receptor affinity, increases lipophilicity and stability |

For topical applications, the ability of hydrocortisone acetate to penetrate the skin is paramount. Quantitative Structure-Activity Relationship (QSAR) modeling is a computational tool used to correlate the chemical structure of compounds with their physical or biological properties. ntu.edu.tw QSAR studies have been instrumental in understanding how various chemical penetration enhancers facilitate the delivery of hydrocortisone acetate through the skin. ntu.edu.twnih.gov

Membrane-interaction QSAR (MI-QSAR) models have been particularly insightful. nih.govntu.edu.tw These studies suggest that effective skin penetration enhancers work by altering the structure of the skin's lipid barrier. nih.gov The models indicate that good enhancers are typically less water-soluble and can create transient "holes" or disruptions in the phospholipid monolayer of the stratum corneum. nih.govntu.edu.tw These MI-QSAR models have successfully explained 70-80% of the variance in the skin penetration enhancement of hydrocortisone and its acetate ester, providing a predictive framework for designing more effective topical formulations. nih.gov

Conformational Dynamics and Receptor Interaction Specificity

The interaction between hydrocortisone acetate and the glucocorticoid receptor is not a simple lock-and-key mechanism but a dynamic process involving conformational changes in both the ligand and the receptor. nih.govnih.gov Upon binding the steroid, the GR undergoes a significant structural rearrangement. nih.govnih.gov This change is critical for shedding chaperone proteins and exposing surfaces that allow for nuclear translocation and interaction with co-regulator proteins. nih.gov

Pharmacokinetic and Pharmacodynamic Research of Hydrocortisone Acetate

Absorption and Bioavailability Studies of Hydrocortisone (B1673445) Acetate (B1210297)

The absorption and bioavailability of hydrocortisone acetate are significantly influenced by the route of administration, with rectal and topical applications being key areas of research.

Route-Specific Bioavailability Research (e.g., Rectal, Topical)

Rectal Administration:

Research indicates that only a small fraction of rectally administered hydrocortisone acetate is absorbed into the systemic circulation. Studies using a hydrocortisone acetate foam have shown that the mean absolute bioavailability is low, though there is considerable variability among individuals. nih.govnih.gov

In healthy volunteers, the mean absolute bioavailability has been reported to be around 2% to 3.1%. nih.govnih.gov In patients with inflammatory bowel disease, the bioavailability was slightly higher, at 4.5%. nih.gov Another study on patients with distal colitis found a higher absolute bioavailability of 16.4% in patients, compared to 30.0% in healthy volunteers, suggesting that inflammation may reduce absorption. nih.govresearchgate.net Maximal hydrocortisone concentrations in plasma were also lower in patients with colitis compared to healthy subjects. nih.govresearchgate.net

After rectal administration of a 100 mg dose, maximum hydrocortisone levels were observed at approximately 2 hours, with an average concentration of 35 ng/mL. nih.gov These levels are substantially lower than those achieved with oral administration of a much smaller dose. nih.gov The low systemic bioavailability suggests a reduced risk of systemic side effects with rectal administration. nih.gov

Topical Administration:

Topical application of hydrocortisone acetate also results in absorption through the skin. One study showed that hydrocortisone acetate can be absorbed through human skin into the underlying connective tissue. nih.gov However, the use of phonophoresis (ultrasound) with a 10% hydrocortisone gel did not enhance the absorption of hydrocortisone acetate compared to topical application alone. nih.gov

In patients with widespread dermatitis, percutaneous absorption of hydrocortisone was observed. nih.gov Plasma cortisol levels increased after the initial applications of a 1% hydrocortisone cream but then started to decline, which may indicate a restoration of the skin barrier. nih.gov The formulation of the topical product can also impact its potency, with a cream containing dissolved hydrocortisone showing greater vasoconstrictor activity than one with dispersed hydrocortisone. researchgate.net

| Route of Administration | Subject Group | Mean Absolute Bioavailability (%) | Key Findings |

|---|---|---|---|

| Rectal | Healthy Volunteers | 2 - 30.0 | Low systemic absorption with considerable inter-subject variability. nih.govnih.govnih.govresearchgate.net |

| Patients with Inflammatory Bowel Disease | 4.5 | Slightly higher bioavailability compared to healthy volunteers in one study. nih.gov | |

| Patients with Distal Colitis | 16.4 | Lower bioavailability and maximal concentrations compared to healthy volunteers, suggesting inflammation may decrease absorption. nih.govresearchgate.net | |

| Topical | Healthy Volunteers (Connective Tissue) | Not Quantified | Absorption into underlying connective tissue demonstrated; not enhanced by phonophoresis. nih.gov |

| Patients with Widespread Dermatitis | Not Quantified | Percutaneous absorption observed, with plasma levels declining after initial applications. nih.gov |

Distribution Profile and Tissue Specificity in Research Models

Once absorbed, hydrocortisone, the active form of hydrocortisone acetate, is widely distributed throughout the body. The majority of cortisol in the blood, approximately 96%, is bound to proteins, primarily corticosteroid-binding globulin (CBG) and albumin. wikipedia.org The unbound, or free, cortisol is the biologically active portion that can readily pass through cell membranes to exert its effects. wikipedia.org

In animal models, studies have investigated the effects of hydrocortisone on various tissues. For instance, in rabbits, hydrocortisone was found to reduce the uptake of norepinephrine (B1679862) in the aorta, suggesting it may affect transmembrane movements of neurotransmitters in vascular smooth muscle. karger.com

Metabolism and Biotransformation of Hydrocortisone Acetate in Biological Systems

Hydrocortisone acetate is a prodrug that requires conversion to its active form, hydrocortisone (cortisol), to exert its biological effects. nih.gov This biotransformation is a critical step in its mechanism of action.

The primary site of metabolism for corticosteroids is the liver, with subsequent excretion by the kidneys. drugbank.com Some metabolites may also be excreted in the bile. drugbank.com

Role of 11β-Hydroxysteroid Dehydrogenase Type 1 (11β-HSD1) in Cortisone (B1669442) Acetate Conversion

The enzyme 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) plays a crucial role in glucocorticoid metabolism. oup.com It is a reductase that converts inactive cortisone to active cortisol. oup.comnih.gov This activation process is particularly important for cortisone acetate, which relies on 11β-HSD1 primarily in the liver to become biologically active. nih.govpatsnap.com

The activity of 11β-HSD1 can be influenced by other glucocorticoids. For example, treatment with prednisolone (B192156) has been shown to increase the conversion of cortisone acetate to cortisol, indicating an activation of hepatic 11β-HSD1. nih.gov

Impact on Immunoglobulin Metabolism

Hydrocortisone acetate has been shown to affect immunoglobulin metabolism. In studies with mice, administration of hydrocortisone acetate led to a reduction in the serum concentrations of all subclasses of IgG, as well as IgA and IgM. nih.govnih.gov Further investigation revealed that high doses of corticosteroids cause a shortened survival time of IgG, indicating an increased catabolic rate. nih.govnih.govjci.org This increased breakdown of immunoglobulins contributes to the observed hypogammaglobulinemia and is due to an increase in endogenous catabolism rather than loss through urine or stool. nih.govnih.govjci.org

Comparative Studies of Metabolic Effects of Hydrocortisone Acetate vs. Hydrocortisone or Cortisone Acetate

The pharmacokinetic differences between hydrocortisone and cortisone acetate lead to distinct metabolic effects. Since cortisone acetate requires conversion to cortisol to become active, its peak serum cortisol concentration is delayed compared to the administration of hydrocortisone itself. nih.govoup.com

Studies comparing the metabolic consequences of switching patients from cortisone acetate to an equivalent dose of hydrocortisone have found that hydrocortisone may have a more potent metabolic action. nih.govnih.gov A switch from cortisone acetate to hydrocortisone was associated with increases in body weight, waist circumference, body fat, and glycated hemoglobin (HbA1c). nih.govnih.gov This suggests a worsened metabolic profile with hydrocortisone compared to cortisone acetate at conventionally accepted equivalent doses. nih.govnih.gov

| Metabolic Parameter | Change Observed After Switching to HC | Significance |

|---|---|---|

| Body Weight | Increase of 1.2 kg | P < 0.05 nih.govnih.gov |

| Waist Circumference | Increase of 2.9 cm | P < 0.001 nih.govnih.gov |

| Body Fat (DEXA) | Increase of 1.3 kg | P < 0.001 nih.govnih.gov |

| Glycated Hemoglobin (HbA1c) | Increase of 0.3% | P < 0.05 nih.govnih.gov |

| HDL Cholesterol | Increase of 0.2 mmol/L | P < 0.001 nih.gov |

| Diastolic Blood Pressure | Increased | Not specified nih.gov |

Elimination and Excretion Pathways in Research Models

The elimination and excretion of hydrocortisone acetate, which is rapidly hydrolyzed to hydrocortisone (cortisol) in the body, are primarily studied through the metabolic fate of hydrocortisone. Research models, ranging from in vitro systems to animal studies, have been crucial in delineating the pathways of its removal from the body. The primary route of elimination for corticosteroids like hydrocortisone is through hepatic metabolism followed by renal excretion of the metabolites. drugbank.com

In a study utilizing a perfused three-dimensional human liver bioreactor, the pharmacokinetics of hydrocortisone were investigated to mimic in vivo conditions. This model demonstrated that hydrocortisone is metabolized, and its clearance can be quantitatively assessed. The primary mechanism of clearance in this model was attributed to Phase II metabolism. nih.gov The resulting metabolites are then typically excreted in the urine. drugbank.com

Animal models have also been employed to understand the pharmacokinetics and subsequent elimination of glucocorticoids. For instance, studies in exercising horses following intra-articular administration of methylprednisolone (B1676475) acetate (a related glucocorticoid) monitored the suppression and return of endogenous hydrocortisone, providing indirect evidence of the clearance mechanisms that regulate corticosteroid levels. researchgate.net Such models help in understanding how the body processes and eliminates these compounds under physiological stress.

The main pathways for hydrocortisone elimination involve reduction of the A-ring and cleavage of the C-20 side chain, followed by conjugation with glucuronic acid or sulfate (B86663) to form water-soluble compounds that can be readily excreted by the kidneys.

Table 1: Pharmacokinetic Parameters of Hydrocortisone in a Human Liver Bioreactor Model

| Parameter | Value | Unit |

| Half-life (t½) | 23.03 | hours |

| Elimination Rate (kₑₗ) | 0.03 | hour⁻¹ |

| Clearance (CL) | 6.6 x 10⁻⁵ | L/hour |

| Area Under the Curve (AUC) | 1.03 | (mg/L)*h |

| Intrinsic Clearance (CLᵢₙₜ) | ~5.7 | mL/min/kg |

Data sourced from a study on the in vitro metabolism of hydrocortisone. nih.gov

Influence of Pharmacokinetic Variability on Glucocorticoid Exposure in Research Contexts

Significant inter-individual variability in the pharmacokinetics of hydrocortisone has been observed in numerous research contexts, leading to substantial differences in glucocorticoid exposure among subjects. nih.govresearchgate.net This variability is a critical factor in both therapeutic applications and research settings, as it can affect the efficacy and safety of glucocorticoid administration.

Key factors contributing to this variability include differences in absorption rates, metabolic clearance, and protein binding. nih.govresearchgate.net Hydrocortisone in circulation is largely bound to proteins, primarily corticosteroid-binding globulin (CBG) and to a lesser extent, albumin. nih.gov Only the unbound, or free, fraction of hydrocortisone is biologically active. nih.gov Consequently, variations in the concentrations or binding affinity of these proteins can significantly alter the amount of active glucocorticoid available to tissues.

Research in children with congenital adrenal hyperplasia (CAH) has highlighted this variability. Studies have shown that the area under the curve (AUC), a measure of total drug exposure, can vary by as much as tenfold between individuals receiving the same dose of hydrocortisone. researchgate.net This variability is attributed to differences in both the rate of absorption and the circulatory half-life of cortisol. researchgate.net

Pharmacokinetic modeling has become an essential tool for understanding and predicting this variability. Models that incorporate protein binding kinetics provide a more accurate estimation of free hydrocortisone concentrations compared to older models. nih.govrug.nl These advanced models can help in simulating different dosing regimens and predicting individual responses, which is crucial for developing more personalized glucocorticoid therapies. nih.govrug.nl

The clinical implication of this pharmacokinetic variability is that standardized dosing may not be optimal for all individuals. Research underscores the need to individualize hydrocortisone therapy, taking into account specific pharmacokinetic parameters to avoid both over- and under-exposure to glucocorticoids. researchgate.net

Table 2: Factors Contributing to Pharmacokinetic Variability of Hydrocortisone

| Factor | Description | Impact on Glucocorticoid Exposure |

| Absorption Rate | The speed at which hydrocortisone is absorbed into the bloodstream following oral administration. | Slower absorption can delay and lower peak plasma concentrations. researchgate.net |

| Metabolic Clearance | The efficiency of the liver in metabolizing and clearing hydrocortisone from the body. | Differences in enzyme activity can lead to faster or slower elimination, altering the duration of exposure. |

| Protein Binding | The extent to which hydrocortisone binds to corticosteroid-binding globulin (CBG) and albumin. | Variations in protein levels or binding affinity affect the concentration of free, active hydrocortisone. nih.gov |

| Half-life | The time it takes for the plasma concentration of hydrocortisone to reduce by half. | A shorter half-life may necessitate more frequent dosing to maintain therapeutic levels. researchgate.net |

Advanced Analytical and Methodological Approaches in Hydrocortisone Acetate Research

High-Performance Liquid Chromatography (HPLC) for Quantitative Analysis

High-Performance Liquid Chromatography (HPLC) stands as a cornerstone for the precise and reproducible quantitative analysis of dihydrocortisone acetate (B1210297) in various matrices, including pharmaceutical formulations. Reversed-phase HPLC (RP-HPLC) is the most commonly employed method, valued for its accuracy, simplicity, and efficiency. nih.gov

Research has focused on developing and validating RP-HPLC methods for the simultaneous determination of hydrocortisone (B1673445) acetate and other active pharmaceutical ingredients in cream formulations. nih.gov These methods are typically isocratic, meaning the mobile phase composition remains constant throughout the analysis. nih.govnih.gov Key parameters such as the stationary phase, mobile phase composition, flow rate, and detection wavelength are meticulously optimized to achieve optimal separation and quantification.

A common stationary phase is an octadecylsilanized silica (B1680970) gel (C18) column. nih.gov The mobile phase often consists of a mixture of an organic solvent, such as acetonitrile (B52724) or methanol, and an aqueous component, sometimes with the addition of an acid like acetic acid or trifluoroacetic acid to improve peak shape. nih.govnih.gov Ultraviolet (UV) detection is typically set at the absorption maximum of hydrocortisone acetate, which is around 254 nm, to ensure maximum sensitivity. nih.govnihs.go.jp

The validation of these HPLC methods is performed in accordance with International Conference on Harmonisation (ICH) guidelines, assessing parameters like linearity, accuracy, precision, specificity, and robustness to ensure the reliability of the results. nih.gov

Interactive Table: HPLC Parameters for Dihydrocortisone Acetate Analysis

| Parameter | Condition 1 | Condition 2 | Condition 3 |

|---|---|---|---|

| Stationary Phase | Octadecylsilanized silica gel (C18), 5 µm | Octadecylsilanized silica gel (C18), 5 µm | Octadecylsilanized silica gel (C18) |

| Column Dimensions | 150 x 4.6 mm | 150 x 4.6 mm | about 30 cm in length, about 4 mm in inside diameter |

| Mobile Phase | Acetonitrile and 0.05% trifluoroacetic acid (60:40) | Methanol, water, and acetic acid (60:30:10, v/v/v) | Water and acetonitrile (13:7) |

| Flow Rate | 2 mL/min | 1.0 mL/min | Adjusted so that the retention time of hydrocortisone acetate is about 8 minutes |

| Detection Wavelength | 225 nm | 254 nm | 254 nm |

| Internal Standard | Not specified | Not specified | Benzyl parahydroxybenzoate |

| Reference | nih.gov | nih.gov | nihs.go.jp |

Spectroscopic Methods for Characterization and Quantification (e.g., UV Spectroscopy)

Spectroscopic methods, particularly Ultraviolet (UV) spectroscopy, are fundamental for the characterization and quantification of this compound. The principle of UV spectroscopy lies in the absorption of ultraviolet light by the molecule, which is dependent on its electronic structure. This compound exhibits a characteristic absorption maximum (λmax) in the UV region, which is utilized for its quantitative determination. ijbpas.com

The λmax of hydrocortisone is reported to be 242 nm. ijbpas.com For analytical purposes in HPLC, detection is often carried out at or near this wavelength, for instance at 254 nm, to achieve high sensitivity. sielc.com The development of a UV spectrophotometric method involves the selection of a suitable solvent in which the compound is freely soluble, such as methanol. ijbpas.com

Validation of UV spectroscopic methods for quantification includes establishing linearity over a specific concentration range, with correlation coefficients typically greater than 0.998. ijbpas.com The accuracy of the method is confirmed by recovery studies, with acceptable ranges generally falling between 97% and 103%. ijbpas.com Precision is assessed through intraday and interday studies, with the relative standard deviation (% RSD) values expected to be within acceptable limits, often less than 2%. ijbpas.com

Mass Spectrometry and NMR Spectroscopy in Structural Elucidation and Metabolite Identification

Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are indispensable tools for the structural elucidation of this compound and the identification of its related substances, such as degradation products and metabolites. nih.gov

High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which allows for the determination of the elemental composition of the parent molecule and its fragments. nih.gov This information is critical in identifying unknown compounds. nih.gov Techniques such as cold-spray ionization mass spectrometry (CSI-MS) have been used to investigate the aggregation of steroid compounds, including hydrocortisone, in solution. researchgate.net

NMR spectroscopy, including one-dimensional (¹H and ¹³C NMR) and two-dimensional techniques (e.g., COSY, HMBC, HSQC, NOESY), provides detailed information about the chemical environment of individual atoms within the molecule. nih.gov This enables the precise determination of the molecular structure and the stereochemistry of the compound. nih.gov For instance, NMR has been instrumental in characterizing the degradation products of hydrocortisone in solution, allowing for the postulation of degradation pathways. nih.gov Pulsed field gradient (PFG) NMR has also been applied to study the solution structures of steroids. researchgate.net

In Vitro Release Profile Assessment in Formulation Development

The assessment of the in vitro release profile of this compound is a critical step in the development of topical formulations such as creams. dissolutiontech.com This testing, often referred to as in vitro release testing (IVRT), evaluates the rate and extent to which the active pharmaceutical ingredient (API) is released from a semisolid dosage form. researchgate.net IVRT is a key performance test that can reflect the combined effects of various physical and chemical parameters of the formulation, including the solubility and particle size of the API, and the rheological properties of the vehicle. dissolutiontech.com

The standard apparatus for IVRT is the vertical diffusion cell, also known as the Franz diffusion cell. dissolutiontech.com The methodology involves placing the formulation on an inert membrane that separates the donor compartment from the receptor compartment, which is filled with a suitable receptor medium. dissolutiontech.com The temperature of the receptor medium is maintained to mimic physiological conditions, typically at 32 ± 1 °C. dissolutiontech.com Samples are collected from the receptor medium at predetermined time points and analyzed, usually by HPLC, to determine the concentration of the released drug. dissolutiontech.com

The release rate is determined from the slope of the plot of the cumulative amount of drug released per unit area versus the square root of time. dissolutiontech.com These studies are crucial for comparing different formulations, ensuring product consistency, and can be used to support claims of pharmaceutical equivalence between a generic product and a reference product. dissolutiontech.com

Interactive Table: Parameters for In Vitro Release Testing of this compound

| Parameter | Typical Conditions |

|---|---|

| Apparatus | Vertical Diffusion Cells (Franz Cells) |

| Membrane | Synthetic inert membrane |

| Receptor Fluid | Ethanol and water (70/30 v/v) |

| Temperature | 32 ± 1 °C |

| Stirring Speed | 500 rpm |

| Sampling Times | 0.5, 1, 2, 3, 4, and 6 hours |

| Analytical Method | HPLC with UV detection at 254 nm |

| Reference | dissolutiontech.com |

Membrane-Interaction Quantitative Structure-Activity Relationship (MI-QSAR) Modeling

Membrane-Interaction Quantitative Structure-Activity Relationship (MI-QSAR) modeling is a computational approach used to correlate the chemical structure of compounds with their biological activity, specifically focusing on their interactions with cell membranes. nih.gov This methodology has been applied to study skin penetration enhancers for hydrocortisone and hydrocortisone acetate. nih.gov

MI-QSAR models go beyond traditional QSAR by incorporating descriptors that characterize the interactions between the compound and a model membrane, such as a phospholipid monolayer. nih.gov A key descriptor in these models is the change in the integrated cylindrical distribution functions over the phospholipid monolayer in the presence and absence of the enhancer. nih.gov This descriptor effectively quantifies the extent to which an enhancer disrupts the structure and organization of the membrane, often described as creating "holes." nih.gov

The findings from MI-QSAR studies on skin penetration enhancers for hydrocortisone acetate indicate that effective enhancers are those that cause greater disruption to the membrane and are less soluble in water, allowing them to preferentially partition into the membrane. nih.gov These models have been shown to explain a significant portion of the variance in skin penetration enhancement and are valuable for the rational design of new and more effective penetration enhancers. nih.gov

Computational Chemistry and Molecular Dynamics Simulations

Computational chemistry and molecular dynamics (MD) simulations are powerful tools for investigating the properties and behavior of this compound at an atomic level. nih.gov These methods provide insights that can be difficult to obtain through experimental techniques alone.

Density functional theory (DFT) has been employed to optimize the crystal structure of hydrocortisone acetate. cambridge.org This quantum mechanical approach provides a detailed understanding of the molecule's geometry and the hydrogen bonding network within the crystal lattice. cambridge.org

Molecular dynamics simulations can be used to study the interactions of this compound with other molecules, such as excipients in a formulation or biological macromolecules. nih.gov For example, MD simulations have been used to investigate the interaction mechanisms between hydrocortisone and cyclodextrins, which are used to enhance the solubility and bioavailability of drugs. nih.gov These simulations can reveal details about binding mechanisms, thermodynamic properties, and structural changes that occur upon complexation. nih.gov Such computational approaches are valuable in drug delivery research for optimizing drug formulations and predicting their behavior. nih.gov

Clinical Research Investigations and Therapeutic Development of Hydrocortisone Acetate Academic Perspective

Applications in Inflammatory and Autoimmune Conditions

Hydrocortisone (B1673445) acetate (B1210297), a synthetic corticosteroid, has been the subject of extensive clinical investigation for its anti-inflammatory and immunosuppressive properties. Its mechanism of action involves binding to glucocorticoid receptors, which modulates the transcription of genes involved in inflammatory pathways, ultimately reducing swelling, itching, and redness. globalrx.comwebmd.commdpi.com Research has focused on its efficacy in a variety of localized inflammatory and autoimmune disorders.

In dermatology, topical hydrocortisone acetate is a cornerstone for managing mild to moderate inflammatory skin conditions. mdpi.com Clinical studies have consistently demonstrated its utility in reducing the signs and symptoms of atopic dermatitis (AD), eczema, and psoriasis. osf.iomayoclinic.org The efficacy of these treatments is often evaluated using standardized scoring systems like the Scoring of Atopic Dermatitis (SCORAD) index and the Eczema Area and Severity Index (EASI). osf.io

In the context of psoriasis, a condition characterized by epidermal hyperproliferation, topical corticosteroids like hydrocortisone acetate are frequently prescribed to control inflammation and scaling. mayoclinic.orgaafp.org They work by exerting anti-inflammatory, immunosuppressive, and antiproliferative effects. aafp.org Research into novel delivery systems aims to enhance the therapeutic efficacy of hydrocortisone acetate for psoriasis. One study explored the formulation of hydrocortisone acetate in nanostructured lipid carriers (NLCs) within a hydrogel base, which demonstrated a sustained release pattern and better properties for managing psoriasis compared to conventional ointments. researchgate.netijpsnonline.com

Hydrocortisone acetate has been investigated for the treatment of non-infectious inflammatory ocular conditions. Its anti-inflammatory action helps alleviate symptoms of allergic conjunctivitis, such as itching and redness. nih.gov

A randomized, double-blind, placebo-controlled clinical study involving 411 subjects evaluated the efficacy of different concentrations of hydrocortisone acetate (HC-ac) ophthalmic ointments. The study found that ointments with 1% and 2.5% concentrations were significantly more effective than a 0.5% concentration. nih.gov The median time to achieve a 50% reduction in clinical signs and symptoms was considerably shorter for the higher concentrations (67.7 hours for 1% and 73.5 hours for 2.5%) compared to the 0.5% group (111.8 hours). nih.gov This demonstrates a clear concentration-response relationship in the treatment of acute inflammation of the ocular surface. nih.gov Another clinical trial was designed to compare the safety and efficacy of 0.5% hydrocortisone ophthalmic ointment against a placebo for reducing the signs and symptoms of allergic conjunctivitis, with the primary endpoint being a statistically significant improvement in itching. clinicaltrials.govclinicaltrials.gov

Table 2: Clinical Research on Hydrocortisone Acetate in Ophthalmic Conditions

| Condition | Intervention | Key Findings | Reference |

|---|---|---|---|

| Acute Ocular Inflammation | Hydrocortisone acetate eye ointments (0.5%, 1.0%, 2.5%) | 1.0% and 2.5% ointments showed significantly better efficacy than 0.5% ointment. Median time to 50% symptom reduction was ~68-74 hours for higher concentrations vs. ~112 hours for the 0.5% concentration. | nih.gov |

Rectally administered hydrocortisone acetate is utilized for its localized anti-inflammatory effects in treating conditions such as hemorrhoids and ulcerative proctitis (ulcerative colitis confined to the rectum). globalrx.comwebmd.comkaiserpermanente.org Formulations like suppositories, creams, and foams deliver the corticosteroid directly to the site of inflammation, which can reduce systemic absorption and associated side effects. nih.govresearchgate.netnih.gov

For hemorrhoids, hydrocortisone acetate helps to reduce the associated inflammation, swelling, pain, and itching. globalrx.comwebmd.com A Phase 2 clinical trial was completed to evaluate the safety and efficacy of 25 mg hydrocortisone acetate suppositories in treating symptomatic internal hemorrhoids. drugbank.comveeva.com In a separate randomized controlled trial comparing recombinant streptokinase suppositories to a hydrocortisone acetate-based product for acute hemorrhoids, the time to response in the hydrocortisone acetate group was 10 days. nih.gov

In the management of ulcerative colitis of the rectum, hydrocortisone acetate foam or suppositories have been shown to be an effective treatment. nih.govmedicinenet.com A pharmacokinetic study assessed the rectal bioavailability of hydrocortisone acetate foam in healthy volunteers and patients with colitis. nih.govresearchgate.net The study found that rectal inflammation resulted in lower systemic absorption of hydrocortisone. nih.govresearchgate.net The absolute bioavailability was lower in patients with colitis (16.4%) compared to healthy volunteers (30.0%), and maximal plasma concentrations were also decreased in patients. nih.govresearchgate.net This suggests a primarily topical effect with limited systemic exposure. A Phase 3 study is currently evaluating the safety and efficacy of a 90 mg hydrocortisone acetate suppository for the treatment of ulcerative colitis of the rectum. centerwatch.com

Table 3: Clinical Research on Hydrocortisone Acetate in Anorectal Conditions

| Condition | Intervention | Study Type / Phase | Key Findings | Reference |

|---|---|---|---|---|

| Internal Hemorrhoids | 25 mg Hydrocortisone Acetate Suppositories | Phase 2 Clinical Trial | The study's primary objective was to determine the safety and efficacy of the suppositories in subjects with internal hemorrhoidal symptoms. | drugbank.comveeva.com |

| Ulcerative Colitis of the Rectum | Hydrocortisone Acetate Foam | Pharmacokinetic Study | Rectal inflammation led to lower systemic absorption. Absolute bioavailability was 16.4% in patients vs. 30.0% in healthy volunteers. | nih.govresearchgate.net |

Intra-articular injection of hydrocortisone acetate has been a therapeutic option for providing temporary relief from inflammation in specific joints affected by conditions like rheumatoid arthritis and osteoarthritis. nih.govjournals.co.za This approach delivers the anti-inflammatory agent directly into the synovial space, concentrating its effect where it is most needed.

In early studies on patients with rheumatoid arthritis, intra-articular injections of hydrocortisone acetate resulted in improvement in 80% of the treated joints, though the benefits were often temporary. nih.gov A more detailed study on common orthopedic conditions reported that in rheumatoid arthritis patients, 49% of injected joints showed marked improvement, 35% moderate, and 13% mild, with relief typically lasting two to eight days. jbjs.org For osteoarthritis, the results were less pronounced, with 38% experiencing marked improvement and 34% moderate improvement; the duration of relief was similarly transient, lasting one to eight days. jbjs.org These findings suggest that intra-articular hydrocortisone acetate serves as a useful adjunct therapy for managing acute flare-ups in a limited number of joints. nih.govjbjs.org

Table 4: Research on Intra-Articular Hydrocortisone Acetate for Arthritis

| Condition | Intervention | Key Findings | Reference |

|---|---|---|---|

| Rheumatoid Arthritis | Intra-articular injection | Improvement was noted in 80% of treated joints, though benefits were temporary. | nih.gov |

| Rheumatoid Arthritis | Intra-articular injection | 49% of joints had marked improvement, 35% moderate. Symptom relief typically lasted 2 to 8 days. | jbjs.org |

Research into Novel Delivery Systems and Formulations for Enhanced Therapeutic Outcomes

Conventional oral glucocorticoid replacement therapy struggles to mimic the natural diurnal and ultradian rhythms of cortisol secretion. tandfonline.comclinicaltrials.gov This has spurred research into novel delivery systems and formulations designed to provide more physiological cortisol profiles, with the goal of improving clinical outcomes and quality of life for patients with adrenal insufficiency. researchgate.net

Continuous Subcutaneous Infusion Systems

Continuous subcutaneous hydrocortisone infusion (CSHI), administered via an insulin (B600854) pump, has emerged as a promising alternative to oral therapy. researchgate.netoup.com CSHI allows for individualized, continuous delivery of hydrocortisone, which can more closely replicate the physiological circadian cortisol pattern. nih.govnih.gov Clinical trials and retrospective studies have investigated the effectiveness and safety of this approach.

A randomized clinical trial comparing CSHI to conventional oral hydrocortisone (OHC) found that CSHI normalized morning ACTH and cortisol levels, and 24-hour salivary cortisol profiles resembled normal circadian variation. oup.com Furthermore, urinary glucocorticoid metabolite patterns were normal with CSHI but altered with OHC. oup.com A retrospective study of 33 patients with AI reported that switching to CSHI led to a significant decrease in the median number of emergency room visits and hospitalization days per year due to adrenal crisis. nih.gov Patients also showed a numerical increase in subjective health scores. nih.gov Research indicates that CSHI is a safe and effective method for delivering glucocorticoid therapy, with many patients preferring to remain on the system long-term. researchgate.netnih.gov A systematic review concluded that CSHI improves quality of life and lowers hospitalization rates, leading to high patient satisfaction. nih.gov

| Outcome Measure | Finding |

|---|---|

| Cortisol Profile | Restores physiological circadian rhythm. |

| Emergency Visits (Adrenal Crisis) | Significant decrease in median visits per year. |

| Hospitalization Days | Significant decrease in median days per year. |

| Quality of Life | Improvement in subjective health scores. |

| Patient Preference | High; majority of patients remained on CSHI. |

Dual-Release and Modified-Release Formulations

To better replicate the natural cortisol rhythm with oral therapy, modified-release (MRH) and dual-release (DR-HC) hydrocortisone formulations have been developed. researchgate.netnih.gov These formulations are designed to provide a more physiological plasma cortisol concentration curve compared to immediate-release preparations. nih.gov Plenadren®, a once-daily DR-HC formulation, combines an immediate-release outer layer with an extended-release core. nih.gov Another formulation, formerly known as Chronocort® (Efmody®), uses a delayed and extended-release mechanism. h1.cooup.com

Clinical studies have shown that switching from conventional therapy (cortisone acetate or immediate-release hydrocortisone) to these newer formulations can lead to improvements in metabolic parameters and quality of life. nih.govnih.gov A prospective study on patients with secondary adrenal insufficiency showed a significant reduction in waist circumference and BMI after switching to DR-HC. nih.gov Another study involving patients who switched from cortisone (B1669442) acetate to MRH noted more frequent decreases in blood pressure values and improvements in symptoms of over- or undertreatment. frontiersin.org Salivary cortisol curves in patients on MRH were found to be more similar to those of healthy subjects compared to patients on cortisone acetate. frontiersin.orgnih.gov These novel formulations represent a significant step toward optimizing glucocorticoid replacement therapy. researchgate.net

| Parameter | Observed Improvement |

|---|---|

| Cortisol Profile | More closely mimics physiological circadian rhythm. |

| Anthropometric | Reduction in BMI and waist circumference. |

| Cardiovascular | Reduction in blood pressure. |

| Metabolic | Reduction in HbA1c (in some patient groups). |

| Quality of Life | Improvement in AddiQoL scores and treatment symptoms. |

Topical Cream and Suppository Formulations

Hydrocortisone acetate is also formulated for topical and rectal administration to leverage its anti-inflammatory, antipruritic, and vasoconstrictive properties for treating localized conditions. nih.govfda.report Research in this area focuses on developing novel formulations to enhance drug delivery and efficacy.

One study focused on creating innovative topical cream formulations containing hydrocortisone acetate and pramoxine (B177174) hydrochloride for anorectal conditions like hemorrhoids. nih.gov The goal was to improve the in vitro release characteristics, penetration rate, and stability of the active ingredients. nih.gov The developed formulations demonstrated the potential for more effective treatment compared to reference products, with enhanced speed and extent of drug release through a synthetic membrane designed to mimic skin. nih.gov

For rectal conditions such as inflammatory bowel disease, proctitis, or hemorrhoids, hydrocortisone acetate suppositories are utilized. fda.reportgoogle.com Development efforts have focused on optimizing these formulations for physical and chemical stability and achieving desired release profiles. google.comgoogle.com One patented formulation includes hydrocortisone acetate with colloidal silicon dioxide in a fatty base. google.com In normal subjects, it is estimated that about 26% of hydrocortisone acetate is absorbed when administered via a rectal suppository, though absorption can vary across inflamed surfaces. fda.report

Investigational Therapeutic Areas and Emerging Research Trends

There is a notable absence of dedicated clinical research investigating the therapeutic potential of Dihydrocortisone acetate in specific emerging areas. Scientific inquiry has historically prioritized hydrocortisone and its other esters for these applications.

Potential Role in Oncology and Autoimmune Diseases

No specific clinical trials or preclinical studies focusing on the role of this compound in oncology or the treatment of autoimmune diseases were identified. Research in these fields predominantly investigates other corticosteroids like hydrocortisone, prednisolone (B192156), and dexamethasone (B1670325) for their anti-inflammatory and immunosuppressive effects. patsnap.comnbinno.comnih.gov The therapeutic action of these agents is leveraged in managing conditions such as lupus, rheumatoid arthritis, and psoriasis. versusarthritis.orgmedicalnewstoday.comuclahealth.org

Use in Septic Shock Research

The body of research on corticosteroid use in septic shock does not specifically mention this compound. Extensive clinical trials, such as the CORTICUS and ADRENAL studies, have focused on the administration of hydrocortisone to address critical illness-related corticosteroid insufficiency (CIRCI). nih.govconsensus.appamegroups.org These investigations have explored whether low-dose hydrocortisone therapy could improve survival and hasten the reversal of shock, with meta-analyses showing modest effects on mortality but a notable reduction in the duration of vasopressor need. ucsf.eduucsf.edu The research has not extended to this compound.

Post-Surgical Recovery Protocols

Protocols for perioperative corticosteroid coverage, often referred to as "stress dose" steroids, universally recommend hydrocortisone for patients with adrenal insufficiency or those on long-term steroid therapy. endo-ern.euwfsahq.org Guidelines detail the administration of intravenous hydrocortisone at the induction of anesthesia and during the postoperative period to mimic the body's natural cortisol surge in response to surgical stress. upenn.educahisus.co.uk There is no mention of this compound as a component of these established post-surgical recovery protocols.

Pharmacogenomic Studies and Individualized Responses to this compound

There are no specific pharmacogenomic studies dedicated to this compound. Research into individualized responses to corticosteroids has centered on hydrocortisone and cortisone acetate, particularly in the management of congenital adrenal hyperplasia (CAH). For instance, studies have investigated how genetic variants in enzymes involved in glucocorticoid metabolism, such as CYP3A7, can influence the required dosage of cortisone acetate, suggesting a path toward personalized therapy for other corticosteroids. nih.gov However, this line of inquiry has not been applied to this compound.

Interplay of Hydrocortisone Acetate with Other Pharmacological Agents and Biological Systems

Drug-Drug Interactions and their Mechanistic Basis

The efficacy and safety profile of hydrocortisone (B1673445) acetate (B1210297) can be influenced by concomitant use with other medications. These interactions are primarily rooted in alterations of metabolic pathways and pharmacodynamic effects on various physiological systems.

The metabolism of hydrocortisone acetate is significantly influenced by drugs that modulate the activity of hepatic enzymes, particularly the Cytochrome P450 3A4 (CYP3A4) isoenzyme. drugs.com

Enzyme Inducers : Drugs that induce hepatic enzymes can accelerate the metabolism of hydrocortisone, leading to a potential reduction in its therapeutic effect. patsnap.com Examples include certain anticonvulsants and antibiotics.

Enzyme Inhibitors : Conversely, substances that inhibit these enzymes can decrease the metabolism of hydrocortisone acetate. patsnap.com This can lead to increased plasma concentrations of the corticosteroid, potentially heightening the risk of systemic side effects. drugs.compatsnap.com Potent CYP3A4 inhibitors like certain antifungal agents and protease inhibitors have been reported to cause this interaction. drugs.com

| Interacting Drug Class | Specific Examples | Mechanism of Interaction | Effect on Hydrocortisone Acetate |

|---|---|---|---|

| Hepatic Enzyme Inducers | Phenobarbital, Phenytoin, Rifampin | Induction of CYP450 enzymes | Accelerated metabolism, potentially reducing therapeutic effect. patsnap.com |

| Hepatic Enzyme Inhibitors | Ketoconazole, Ritonavir, Itraconazole | Inhibition of CYP450 3A4 | Decreased metabolism, increasing plasma levels and risk of side effects. drugs.compatsnap.com |

Hydrocortisone acetate can modify the pharmacologic effects of various other drug classes.

Anticoagulants : The interaction between corticosteroids and vitamin K antagonists like warfarin (B611796) is complex, with reports of both increased and decreased anticoagulant effects. drugbank.comdrugs.com Corticosteroids may diminish vascular integrity or induce blood hypercoagulability. drugs.com A retrospective review found that the majority of patients on long-term warfarin therapy experienced an elevation of their International Normalized Ratio (INR) following the use of oral corticosteroids, with 50% requiring a modification of their anticoagulation therapy. nih.gov The risk of gastrointestinal bleeding associated with the ulcerogenic effect of corticosteroids may also be potentiated. drugs.comoctagonchem.com

Antidiabetics : Corticosteroids can increase blood glucose levels by antagonizing the action of insulin (B600854) and promoting gluconeogenesis. drugs.comdiabetes.co.uk This can diminish the efficacy of antidiabetic agents such as insulin and metformin, necessitating adjustments in their management to maintain glycemic control. patsnap.comdrugs.comdrugs.com Systemic absorption of even topical corticosteroids can lead to hyperglycemia. drugs.com

Immunosuppressants : When hydrocortisone acetate is co-administered with other immunosuppressive drugs, there is a heightened risk of infection due to the additive effects on the immune system. patsnap.comdrugs.com This necessitates careful monitoring in research and clinical settings.

| Drug Class | Specific Examples | Nature of Interaction with Hydrocortisone Acetate |

|---|---|---|

| Anticoagulants | Warfarin, Acenocoumarol | Altered anticoagulant effect (both increased and decreased effects reported); increased risk of gastrointestinal bleeding. drugbank.comdrugs.comdrugs.com |

| Antidiabetics | Insulin, Metformin, Acetohexamide | Decreased efficacy of antidiabetic agents due to corticosteroid-induced hyperglycemia and insulin resistance. patsnap.comdrugbank.comdiabetes.co.uk |

| Other Immunosuppressants | Alefacept, Alemtuzumab | Increased risk of infection due to additive immunosuppressive effects. patsnap.comdrugbank.com |

Modulation of the Hypothalamic-Pituitary-Adrenal (HPA) Axis in Research Models

The Hypothalamic-Pituitary-Adrenal (HPA) axis is a critical neuroendocrine system that regulates the body's response to stress, culminating in the release of glucocorticoids from the adrenal glands. mdpi.comnih.gov Exogenous glucocorticoids like hydrocortisone acetate interact with this axis through a negative feedback mechanism. nih.gov

In research, synthetic glucocorticoids such as dexamethasone (B1670325) are used to create animal models of HPA axis suppression. endocrine-abstracts.org Chronic administration leads to atrophy of the adrenal glands and a reduced capacity to produce endogenous corticosteroids like corticosterone. endocrine-abstracts.org This suppression is a key area of study for understanding the consequences of long-term glucocorticoid therapy. Mathematical models have been developed to explain the dysregulation of the HPA axis, incorporating the effects of HPA hormones as growth factors for their downstream glands, which can explain hormonal dysregulation on a timescale of weeks. embopress.org These models suggest that prolonged activation can enlarge the functional masses of the pituitary and adrenal cortex, and the recovery of these masses can take weeks after the stimulus is removed. embopress.org

The mechanism involves glucocorticoids binding to glucocorticoid receptors (GRs) at various levels of the axis, including the hypothalamus and the pituitary gland, to inhibit the secretion of corticotropin-releasing hormone (CRH) and adrenocorticotropic hormone (ACTH), respectively. mdpi.comnih.gov This feedback is crucial for maintaining homeostasis and preventing the detrimental effects of prolonged glucocorticoid exposure. mdpi.com

Influence on Immunological Parameters (e.g., Lymphocyte Apoptosis, Immunoglobulin Levels)

Hydrocortisone acetate exerts profound effects on the immune system, influencing both cellular and humoral immunity.